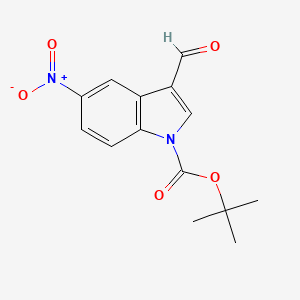

tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate

Overview

Description

“tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate” is a chemical compound with the empirical formula C14H15NO3 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate” is 245.27 . The SMILES string representation of the molecule is O=C(OC©©C)N(C1=C2C=CC=C1)C=C2C=O .Physical And Chemical Properties Analysis

“tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate” is a white to light yellow powder to crystal .Scientific Research Applications

Oligonucleotide Synthesis

1-BOC-3-FORMYL-5-NITROINDOLE: is used as a universal base analogue in oligonucleotide synthesis. It pairs equally with all four naturally occurring DNA/RNA bases, which is ideal for designing degenerate PCR primers and probes targeting partially known sequences .

Medicinal Chemistry

The indole core of tert-butyl 3-formyl-5-nitroindole-1-carboxylate is a significant pharmacophore in medicinal chemistry. It exhibits a range of biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, and anti-viral activities. This makes it a valuable scaffold for developing new therapeutic agents .

Anticancer Research

Indole derivatives, including tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate , are explored for their potential as anticancer agents. They are used in the synthesis of compounds that may inhibit the growth of cancer cells and could be developed into anticancer drugs .

Antimicrobial Applications

The compound’s derivatives are researched for antimicrobial properties. They are used to synthesize new molecules that could potentially treat microbial infections and serve as a basis for new antibiotics .

Bioconjugation Studies

1-BOC-3-FORMYL-5-NITROINDOLE: serves as a building block in bioconjugation studies. Its reactive formyl group allows for the attachment of various biomolecules, which is useful in the development of diagnostic tools and targeted drug delivery systems .

Neurological Disorder Treatment

Research into indole derivatives includes their application in treating neurological disorders. The indole nucleus is a common feature in compounds with neuroprotective properties, making tert-butyl 3-formyl-5-nitroindole-1-carboxylate a candidate for the development of neurotherapeutic drugs .

Future Directions

The future directions for “tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate” and similar compounds could involve the development of efficient and green methods for the synthesis of 3-nitroindole . This is due to the importance of 3-nitroindole as an intermediate in the synthesis of organic molecules with biological activity .

properties

IUPAC Name |

tert-butyl 3-formyl-5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVAPQUBCFFZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654320 | |

| Record name | tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |

CAS RN |

914349-06-7 | |

| Record name | tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)

![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)

![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)

![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)

![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)